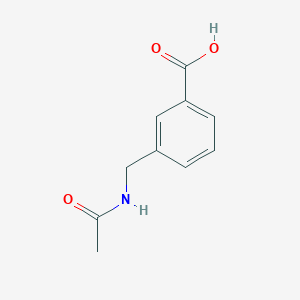

3-(Acetamidomethyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Acetamidomethyl)benzoic acid is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . It is characterized by the presence of an acetamidomethyl group attached to the benzene ring of benzoic acid. This compound is used in various research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Acetamidomethyl)benzoic acid typically involves the acylation of 3-(aminomethyl)benzoic acid with acetic anhydride or acetyl chloride under basic conditions . The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale acylation reactions using optimized conditions to maximize yield and purity. The reaction mixture is usually subjected to purification processes such as recrystallization or chromatography to obtain the final product with high purity .

Análisis De Reacciones Químicas

Types of Reactions: 3-(Acetamidomethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetamidomethyl group to an aminomethyl group.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of aminomethyl derivatives.

Substitution: Formation of nitro, bromo, or sulfonyl derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-(Acetamidomethyl)benzoic acid has shown promise in several pharmaceutical contexts:

- Antimicrobial Activity : Compounds structurally similar to this compound have demonstrated antimicrobial properties. For instance, derivatives of benzoic acid are known to inhibit bacterial growth effectively. Case studies have indicated that modifications to the acetamido group can significantly enhance binding affinity to bacterial enzymes, making them potential candidates for new antibiotics .

- Anti-inflammatory Properties : The compound's structural components suggest potential anti-inflammatory effects. Research indicates that similar compounds may inhibit pathways associated with inflammation, thus offering therapeutic avenues for conditions like arthritis or other inflammatory diseases .

- Cancer Treatment : Preliminary studies on related compounds suggest that they may possess anticancer properties. For example, certain derivatives have been shown to induce apoptosis in cancer cells, indicating a possible role in cancer therapy .

Biological Applications

Research into the biological interactions of this compound reveals its potential as a modulator of biological processes:

- Enzyme Inhibition : The compound can interact with various enzymes, potentially inhibiting their activity. This property is crucial for developing drugs that target specific pathways involved in diseases such as cancer or infectious diseases .

- Drug Interaction Studies : Understanding how this compound interacts with other drugs can inform combination therapies that enhance efficacy while minimizing side effects .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-(Acetamidomethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The acetamidomethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . The benzene ring can also engage in π-π interactions with aromatic residues in proteins, affecting their conformation and activity .

Comparación Con Compuestos Similares

3-(Aminomethyl)benzoic acid: Lacks the acetamidomethyl group, making it less hydrophobic and less reactive in certain chemical reactions.

4-(Acetamidomethyl)benzoic acid: The position of the acetamidomethyl group on the benzene ring affects its reactivity and interaction with other molecules.

Uniqueness: 3-(Acetamidomethyl)benzoic acid is unique due to the specific positioning of the acetamidomethyl group, which imparts distinct chemical and physical properties. This positioning influences its reactivity in synthetic reactions and its interactions in biological systems .

Actividad Biológica

3-(Acetamidomethyl)benzoic acid, with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol, is an organic compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an acetamidomethyl group attached to a benzoic acid backbone, which influences its solubility, reactivity, and interaction with biological targets. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

This compound interacts with specific molecular targets in biological systems. The acetamidomethyl group can form hydrogen bonds and engage in other non-covalent interactions with proteins and enzymes, potentially modulating their activity. This interaction is crucial for understanding its biological effects.

1. Enzymatic Interactions

Research indicates that derivatives of benzoic acid, including this compound, may enhance the activity of key protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are essential for maintaining cellular homeostasis and regulating protein turnover .

- Case Study : In a study involving human foreskin fibroblasts, compounds similar to this compound showed significant activation of cathepsins B and L, which are critical for protein degradation. The study found that at concentrations of 1 and 10 μg/mL, these compounds enhanced proteasomal activity without cytotoxic effects .

3. Antioxidant Properties

Benzoic acid derivatives are also known for their antioxidant capabilities. Antioxidants play a vital role in neutralizing free radicals and reducing oxidative stress in cells.

- Experimental Evidence : In vitro studies have demonstrated that certain benzoic acid derivatives can scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in biological systems.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.

Propiedades

IUPAC Name |

3-(acetamidomethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11-6-8-3-2-4-9(5-8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUIAYCGLVNRQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC(=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.